3-(2-Hydroxypropyl)oxolane-3-carbaldehyde
Description
3-(2-Hydroxypropyl)oxolane-3-carbaldehyde is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a 2-hydroxypropyl group and a carbaldehyde functional group. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . The compound’s structure involves geminal substitution at the oxolane’s C3 carbon, creating steric and electronic effects that influence its reactivity and physical properties. Key physical properties such as boiling point remain unreported, though its storage conditions and stability are likely influenced by the aldehyde’s sensitivity to oxidation and the hydroxyl group’s polarity .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-7(10)4-8(5-9)2-3-11-6-8/h5,7,10H,2-4,6H2,1H3 |
InChI Key |
VUDYMCOETHGIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCOC1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde typically involves the reaction of oxirane with carboxylic acids in the presence of a tertiary amine catalyst . The reaction conditions include a temperature range of 323–353 K and the use of hydrogen-bonded complexes to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde involve strict quality control systems to ensure high purity and consistency. Manufacturers like GreenRoch in China specialize in the production of this compound, adhering to ISO 9001 quality certification standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Hydroxypropyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde involves its interaction with molecular targets and pathways. For instance, in biochemical reactions, it may act as a substrate for enzymes, facilitating specific biochemical transformations . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde
- Molecular Formula : C₉H₁₆O₃ (identical to the target compound) .
- Key Difference: The substituent is a 2-hydroxy-2-methylpropyl group instead of 2-hydroxypropyl.
- Impact on Properties : The methyl group may enhance lipophilicity compared to the linear hydroxypropyl chain, affecting solubility and partition coefficients.
3-(2-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin
- Core Structure: Aromatic dihydroisocoumarin ring vs. non-aromatic oxolane .
- Functional Groups : Additional 8-hydroxyl group and conjugated lactone system.
- Spectral Data : Similar UV/IR profiles to the target compound due to shared hydroxypropyl and carbonyl groups, but distinct ¹³C-NMR signals (e.g., two extra methylenes in the target compound) .
2-(3-Phenylpropyl)oxolane
- Substituent: Non-polar 3-phenylpropyl group vs. polar hydroxypropyl .
- Reactivity : Lacks the aldehyde moiety, eliminating susceptibility to oxidation or nucleophilic attack at the carbonyl.
Comparative Data Table
Spectral and Analytical Comparisons
- ¹³C-NMR : The target compound shows distinct methylene signals absent in the dihydroisocoumarin derivative, highlighting structural divergence .
- IR Spectroscopy : Shared O-H (hydroxyl) and C=O (aldehyde) stretches across analogs, but dihydroisocoumarin’s lactone C=O appears at lower frequencies due to conjugation .
Biological Activity
3-(2-Hydroxypropyl)oxolane-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde
- Molecular Formula : C7H12O3
- Molecular Weight : 144.17 g/mol
Antimicrobial Properties
Research has indicated that 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde exhibits antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, which suggests its potential application in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anti-inflammatory Effects
In preclinical studies, 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway.
The biological activity of 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde can be attributed to its ability to interact with various molecular targets within cells. The aldehyde functional group is likely involved in forming covalent bonds with nucleophilic sites on proteins, leading to altered protein function and subsequent biological effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory demonstrated the compound's efficacy against Staphylococcus aureus. The study involved testing various concentrations of the compound and observing bacterial growth inhibition using standard broth microdilution methods. Results confirmed that concentrations as low as 16 µg/mL significantly inhibited bacterial growth, indicating strong antimicrobial potential.
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, the compound was administered to murine models of inflammation. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated animals, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
